molecular formula C11H12O8S B12520596 3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid CAS No. 651705-77-0

3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid

Katalognummer: B12520596
CAS-Nummer: 651705-77-0
Molekulargewicht: 304.27 g/mol
InChI-Schlüssel: KJWQVTFGBFEXMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C11H12O8S. It is a derivative of cinnamic acid, characterized by the presence of methoxy and sulfooxy groups on the phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid typically involves the esterification of 3,5-dimethoxy-4-hydroxycinnamic acid with sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective sulfonation of the hydroxyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfooxy group plays a crucial role in its reactivity and biological activity. It can modulate various biochemical pathways, leading to its observed effects in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid is unique due to the presence of both methoxy and sulfooxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

651705-77-0

Molekularformel

C11H12O8S

Molekulargewicht

304.27 g/mol

IUPAC-Name

3-(3,5-dimethoxy-4-sulfooxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H12O8S/c1-17-8-5-7(3-4-10(12)13)6-9(18-2)11(8)19-20(14,15)16/h3-6H,1-2H3,(H,12,13)(H,14,15,16)

InChI-Schlüssel

KJWQVTFGBFEXMV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1OS(=O)(=O)O)OC)C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.